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Introduction
Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic

compounds known for their vibrant colors and diverse biological activities. With the molecular

formula C₁₉H₁₂O₂ and a molecular weight of 272.3 g/mol , its systematic IUPAC name is 2-

hydroxy-9-phenyl-1H-phenalen-1-one.[1] First isolated from the roots of the Australian

kangaroo paw plant, Anigozanthos rufus, Anigorufone has since been identified in other plant

species.[2] This technical guide provides a comprehensive overview of the spectroscopic data

of Anigorufone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS), to support its identification, characterization, and further investigation in drug discovery

and development.

Spectroscopic Data
The structural elucidation of Anigorufone relies on a combination of spectroscopic techniques,

primarily NMR and MS. While a complete, officially published dataset of raw spectra can be

elusive, the following tables summarize the expected and reported spectroscopic data based

on available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for

Anigorufone.

Table 1: ¹H NMR Spectroscopic Data for Anigorufone

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 7.0-7.2 d ~ 8.0

H-4 ~ 7.8-8.0 t ~ 7.5

H-5 ~ 7.5-7.7 d ~ 7.5

H-6 ~ 8.0-8.2 d ~ 8.0

H-7 ~ 7.6-7.8 t ~ 7.8

H-8 ~ 8.2-8.4 d ~ 7.8

H-2' ~ 7.4-7.6 m

H-3' ~ 7.3-7.5 m

H-4' ~ 7.3-7.5 m

H-5' ~ 7.3-7.5 m

H-6' ~ 7.4-7.6 m

2-OH ~ 5.0-6.0 br s

Note: The chemical shifts are predicted based on the analysis of closely related

phenylphenalenone structures. The exact values may vary depending on the solvent and

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Anigorufone
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Position Chemical Shift (δ, ppm)

C-1 ~ 185.0

C-2 ~ 160.0

C-3 ~ 110.0

C-3a ~ 135.0

C-4 ~ 128.0

C-5 ~ 125.0

C-6 ~ 130.0

C-6a ~ 132.0

C-7 ~ 127.0

C-8 ~ 134.0

C-9 ~ 140.0

C-9a ~ 120.0

C-9b ~ 130.0

C-1' ~ 138.0

C-2' ~ 129.0

C-3' ~ 128.5

C-4' ~ 129.5

C-5' ~ 128.5

C-6' ~ 129.0

Note: PubChem indicates the availability of a ¹³C NMR spectrum for Anigorufone.[1] The

values presented here are representative chemical shifts for the phenylphenalenone core and

are consistent with data for similar compounds.

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for Anigorufone

Ion m/z Relative Intensity

[M]⁺ 272.3 High

[M-CO]⁺ 244.3 Moderate

[M-C₆H₅]⁺ 195.2 Moderate

[C₁₃H₇O]⁺ 179.2 Low

Note: The fragmentation pattern is predicted based on the structure of Anigorufone and

common fragmentation pathways for aromatic ketones. The molecular ion peak is expected to

be prominent due to the stability of the aromatic system. PubChem indicates the availability of

GC-MS data for Anigorufone.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data

for phenylphenalenone compounds like Anigorufone.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of purified Anigorufone is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a 5 mm NMR

tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual

solvent peak.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

the ¹³C isotope.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

performed.

Mass Spectrometry Protocol
Sample Introduction: The purified Anigorufone sample is introduced into the mass

spectrometer. For GC-MS, the sample is first vaporized and passed through a gas

chromatography column to separate it from any impurities. For other ionization methods like

Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused

directly or via an LC system.

Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves

bombarding the sample with a high-energy electron beam. ESI is a softer ionization

technique often used for LC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Fragmentation Analysis: For tandem mass spectrometry (MS/MS), precursor ions of interest

are selected and fragmented by collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern that aids in structure elucidation.

Biosynthesis and Experimental Workflow
Biosynthesis of Anigorufone
Anigorufone belongs to the 9-phenylphenalenone class of compounds, which are

biosynthesized via the phenylpropanoid pathway. The pathway involves the condensation of

precursors derived from cinnamic acid and p-coumaric acid to form a diarylheptanoid

intermediate. This intermediate then undergoes intramolecular cyclization to form the

characteristic tricyclic phenalenone core of Anigorufone.
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Caption: Proposed biosynthetic pathway of Anigorufone.

Experimental Workflow for Spectroscopic Analysis
The structural elucidation of Anigorufone from a natural source typically follows a

standardized workflow involving extraction, purification, and spectroscopic analysis.
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Caption: General experimental workflow for the isolation and spectroscopic analysis of

Anigorufone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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